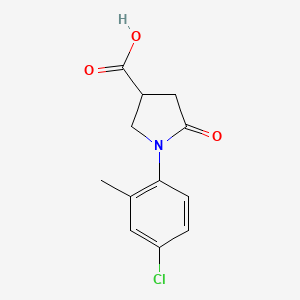

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

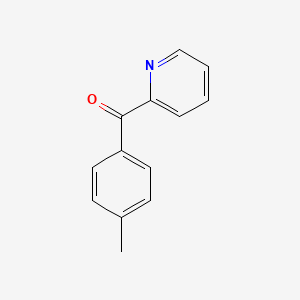

“4-Chloro-2-methylbenzoic acid” can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .

Synthesis Analysis

The synthesis of “4-Chloro-2-methylbenzoic acid” involves a multi-step reaction process . In a study, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .

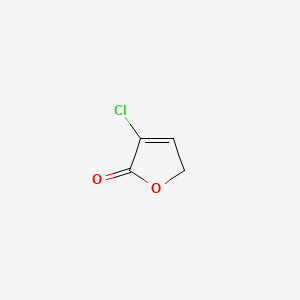

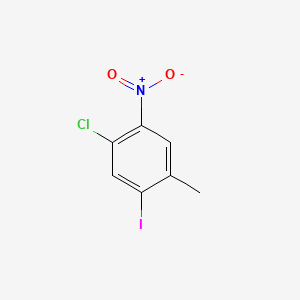

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylbenzoic acid” includes a chlorine atom and a methyl group attached to a benzene ring .

Chemical Reactions Analysis

The Gram-negative strain S1, isolated from activated sludge, metabolized 4-chloro-2-methylphenol by an inducible pathway via a modified ortho-cleavage route .

科学的研究の応用

Synthesis and Antioxidant Activity

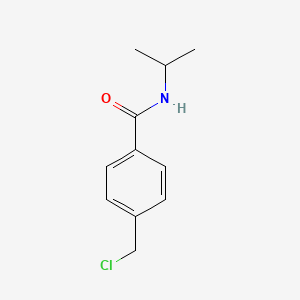

The chemical derivatives of pyrrolidine carboxylic acids have been extensively studied for their antioxidant properties. For instance, derivatives containing various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups have demonstrated potent antioxidant activities, some showing higher activity than well-known antioxidants like ascorbic acid. This suggests the potential of these compounds in the development of new antioxidant agents (Tumosienė et al., 2019).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives have been synthesized and evaluated for their biological activities, revealing significant anticancer and antimicrobial effects. Some compounds demonstrated potent activity against A549 cells, and one specific derivative showed promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential as scaffolds for developing new anticancer and antimicrobial compounds (Kairytė et al., 2022).

Potential Nootropic Agents

The exploration of pyrrolidine derivatives has extended into the realm of cognitive enhancement, where certain 1,4-disubstituted 2-oxopyrrolidines have been tested for nootropic activity. These studies indicate the versatility of pyrrolidine derivatives in various medicinal chemistry applications, including the potential for creating new cognitive enhancers (Valenta et al., 1994).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVTVMOXHTEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)